

theoretical specific capacity of nickel-cobalt hydroxide for batteries

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Compound of Interest		
Compound Name:	Nickel-cobalt hydroxide	
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An In-depth Technical Guide on the Theoretical Specific Capacity of **Nickel-Cobalt Hydroxide** for Batteries

Introduction

Nickel-cobalt hydroxides, particularly in the form of layered double hydroxides (LDHs), have garnered significant attention as promising electrode materials for advanced energy storage systems, including rechargeable batteries and supercapacitors.[1][2][3][4] Their appeal lies in their high theoretical specific capacity, cost-effectiveness, and relatively simple synthesis.[5] This technical guide provides a comprehensive overview of the theoretical specific capacity of **nickel-cobalt hydroxide**, detailing the underlying electrochemical principles, experimental methodologies for its characterization, and a summary of key performance data.

Theoretical Specific Capacity

The theoretical specific capacity of an electrode material is the maximum amount of charge that can be stored per unit mass, assuming that all of the active material participates in the electrochemical reaction. This value is calculated based on Faraday's laws of electrolysis. The formula to calculate theoretical specific capacity is:

Theoretical Capacity (mAh/g) = (n * F) / (M * 3.6)[6]

Where:

Foundational & Exploratory





- n is the number of moles of electrons transferred per mole of the active material.
- F is the Faraday constant, approximately 96485 C/mol.[6]
- M is the molar mass of the active material in g/mol.
- 3.6 is the conversion factor from coulombs (C) to milliampere-hours (mAh).

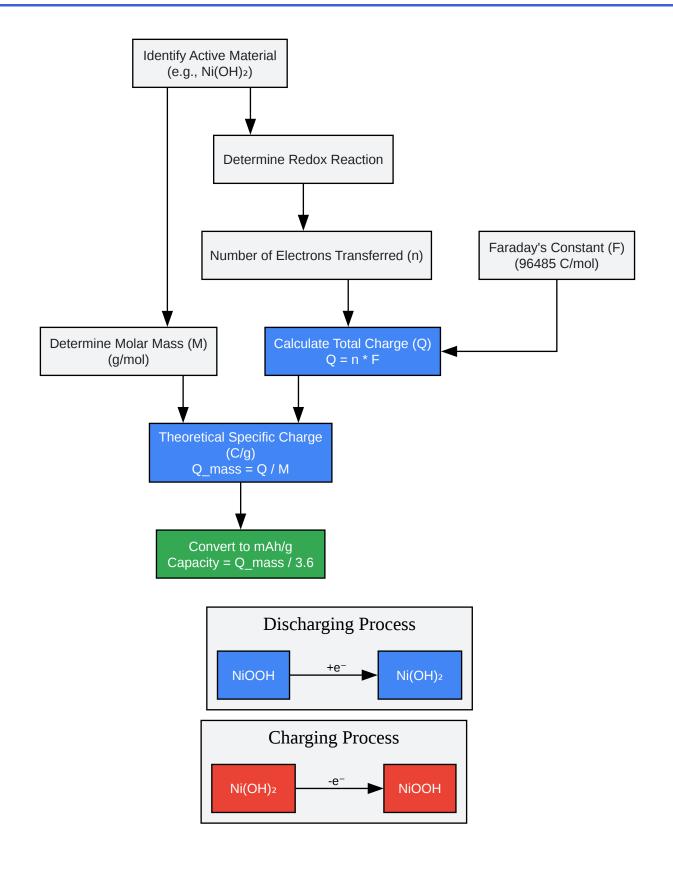
For nickel hydroxide, the primary active material, there are two main polymorphs, alpha (α) and beta (β), which have different theoretical specific capacities due to variations in their structure and the number of electrons transferred during the redox reaction.

- β-Ni(OH)₂: This phase undergoes a one-electron transfer process during charging and discharging (Ni²⁺ ↔ Ni³⁺). The theoretical specific capacity is approximately 289 mAh/g.[7][8]
- α-Ni(OH)₂: This phase is known for its higher theoretical capacity, which can be around 487 mAh/g, as it can facilitate the transfer of approximately 1.67 electrons per nickel center.[8]

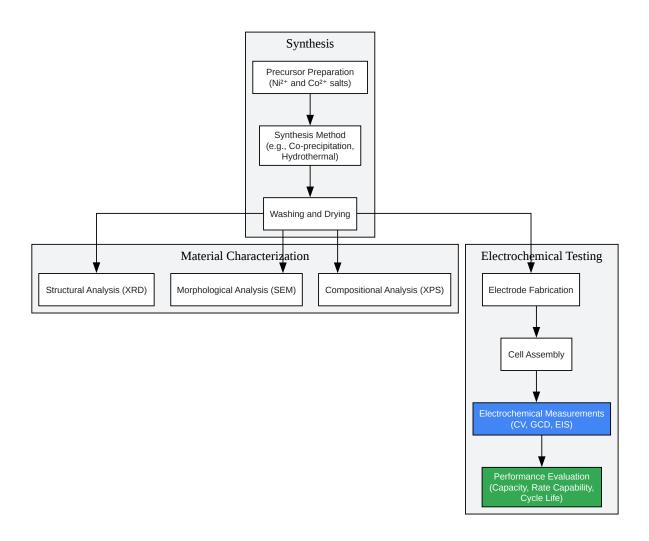
The inclusion of cobalt into the nickel hydroxide structure primarily serves to enhance electronic conductivity, improve rate capability, and increase cycling stability by suppressing detrimental phase transformations. While cobalt itself is redox-active, the theoretical capacity of the combined **nickel-cobalt hydroxide** is fundamentally based on the redox reactions of the nickel and cobalt ions.

The following diagram illustrates the logical flow of calculating the theoretical specific capacity.









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